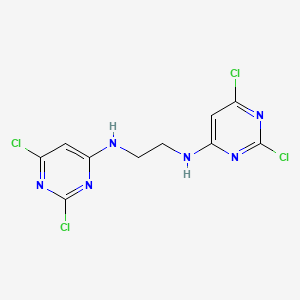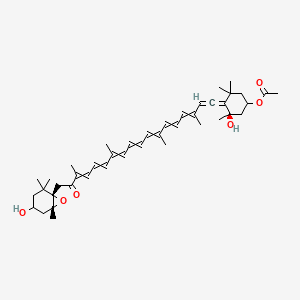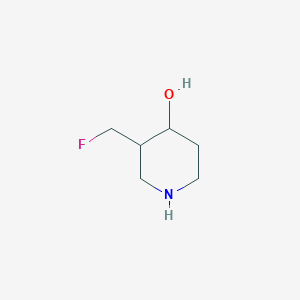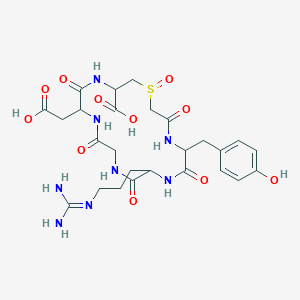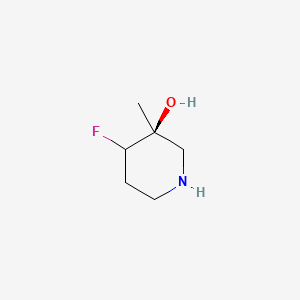
(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol is a chiral compound with the molecular formula C6H12FNO. It is a piperidine derivative, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-fluoro-3-methyl-piperidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 4-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: The hydroxyl group at the 3-position can be introduced via oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA) or through hydroboration-oxidation reactions.
Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) to introduce an azide group.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaN3, potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methyl-piperidin-3-one
Reduction: Formation of 4-fluoro-3-methyl-piperidin-3-amine
Substitution: Formation of 4-azido-3-methyl-piperidin-3-ol
Aplicaciones Científicas De Investigación
(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders and psychiatric conditions.
Biological Studies: The compound is used in studies to understand the role of fluorinated piperidine derivatives in biological systems.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules, particularly in the development of new drugs and agrochemicals.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-fluoro-3-methyl-piperidin-3-ol involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group at the 3-position may form hydrogen bonds with target proteins, influencing their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-3-fluoro-1-methylpiperidin-4-amine
- (3S,4R)-3-ethyl-4-fluoropiperidine
- (3S,4R)-4-fluoro-3-hydroxymethylpiperidine
Uniqueness
(3S,4R)-4-fluoro-3-methyl-piperidin-3-ol is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C6H12FNO |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
(3S)-4-fluoro-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)4-8-3-2-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1 |
Clave InChI |
UBQOWQCANUNLJY-GDVGLLTNSA-N |
SMILES isomérico |
C[C@@]1(CNCCC1F)O |
SMILES canónico |
CC1(CNCCC1F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[[2-aminopropanoyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14789626.png)
![(1R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14789630.png)
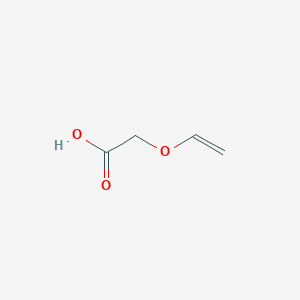
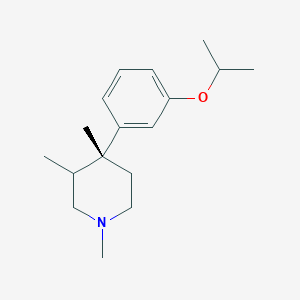
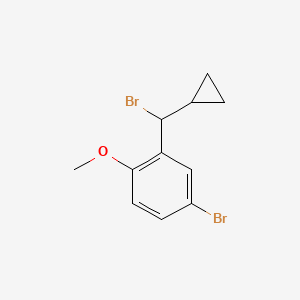
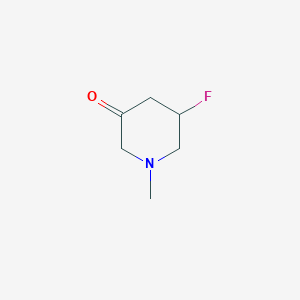
![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
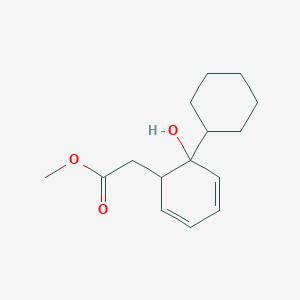
![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)
